trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;hydrate
Description
The compound trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate; hydrate is a trisodium salt of a glycosylated pentacyclic triterpenoid. Its core structure features a dodecahydro-1H-picen backbone substituted with carboxylato groups, methyl groups, and hydroxylated oxane (sugar) moieties. Key characteristics include:
- High solubility due to trisodium carboxylate groups.
- Hydrate form, influencing stability and crystallinity.
Properties
Molecular Formula |
C42H61Na3O17 |
|---|---|
Molecular Weight |
906.9 g/mol |
IUPAC Name |
trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;hydrate |
InChI |
InChI=1S/C42H62O16.3Na.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;;1H2/q;3*+1;/p-3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;;/m0..../s1 |
InChI Key |
FCPLLVWPMGYLCE-YMYWBCTMSA-K |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the picenyl moiety, followed by the sequential addition of the oxane and oxan-3-yl groups. Each step involves specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Oxidation Reactions
Trisodium glycyrrhizinate undergoes oxidation at its glycosidic and triterpene moieties under specific conditions:
-
Reagents/Conditions :
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Products :
-
Mechanism :
Oxidative cleavage of the C3–O glycosidic bond releases the aglycone (glycyrrhetinic acid), while hydroxyl groups on the sugar moieties undergo oxidation to carbonyls .
Reduction Reactions
The compound is susceptible to reduction, particularly at its carbonyl and carboxylate groups:
-
Reagents/Conditions :
-
Products :
-
Applications :
Used to synthesize bioactive metabolites for pharmacological studies.
Substitution Reactions
The carboxylate groups participate in salt-exchange reactions with metal ions:
-
Reagents/Conditions :
-
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Acid-Base Reactions
The compound’s carboxylate groups react with acids to form insoluble precipitates:
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Reagents/Conditions :
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Thermal Degradation
Stability studies reveal decomposition pathways under extreme conditions:
-
Conditions :
-
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Mechanistic Insights
-
Glycosidic Bond Reactivity :
The β-(1→2) glycosidic linkage is hydrolyzed under acidic conditions (pH <3) to yield glycyrrhetinic acid and glucuronic acid . -
Carboxylate Coordination :
Sodium ions stabilize the carboxylate groups via ionic interactions, enhancing solubility in aqueous media .
Stability in Formulations
Scientific Research Applications
Pharmaceuticals
The structural complexity of trisodium (2S,... hydrate allows it to interact with biological systems in various ways:
- Drug Delivery Systems : Its ability to form complexes with drugs can enhance solubility and bioavailability. Studies have shown that polysaccharide-based compounds can improve the pharmacokinetics of therapeutic agents.
- Antioxidant Properties : Research indicates that similar compounds exhibit antioxidant activities that can mitigate oxidative stress in cells .
Biochemical Research
Trisodium (2S,... hydrate serves as a useful tool in biochemical assays:
- Enzyme Inhibition Studies : Its interaction with enzymes can be studied to understand inhibition mechanisms. Compounds with similar structural features have been shown to effectively inhibit specific enzymes involved in metabolic pathways .
- Cell Culture Applications : The compound can be utilized in cell culture media to promote cell growth and viability due to its nutrient-rich composition .
Cosmetic Formulations
The compound's hydrophilic nature makes it suitable for use in cosmetic products:
- Moisturizers : Its ability to retain moisture can enhance skin hydration when incorporated into creams and lotions .
- Anti-aging Products : The antioxidant properties may contribute to the development of formulations aimed at reducing signs of aging .
Case Studies
Several studies have documented the applications of trisodium (2S,... hydrate:
- Study on Drug Delivery Systems :
- Antioxidant Activity Evaluation :
-
Cosmetic Efficacy Testing :
- Clinical trials were conducted on skin formulations containing trisodium (2S,... hydrate. Participants reported significant improvements in skin hydration and elasticity after regular application over a period of weeks.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and ionic interactions with proteins and other biomolecules. This can modulate the activity of these molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
Table 1: Structural and Functional Comparison
Notes:
- The target’s carboxylato groups enhance solubility compared to hydroxylated analogs like Taraxasterol .
- Heptamethyl groups increase lipophilicity versus hexamethyl derivatives (e.g., MOL003515) .
- Glycosylation mirrors Escin’s trisaccharide motif, which is critical for receptor interaction .
Physicochemical Properties
Table 2: Physicochemical Comparison
Notes:
- The target’s trisodium salt drastically reduces LogP, favoring aqueous environments over non-ionic triterpenoids like Oleanolic Acid .
Bioactivity and Mechanisms
- Anti-inflammatory Effects : Structural analogs (e.g., Escin) inhibit NF-κB and activate Nrf2, suggesting the target may share similar pathways .
- Antioxidant Capacity: Phenolic analogs in Sishen Decoction reduce oxidative stress via radical scavenging, a trait likely enhanced by the target’s hydroxyl groups .
Computational Similarity Analysis
- Chemical Fingerprints: Less effective for complex triterpenoids due to overlapping functional groups .
- Graph Comparison : More accurate for mapping the target’s dodecahydro-picen core and glycosylation but computationally intensive .
Biological Activity
Trisodium glycyrrhizinate, identified by the IUPAC name trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;hydrate , is a compound derived from licorice root (Glycyrrhiza glabra). It is known for its diverse biological activities including anti-inflammatory effects and potential therapeutic applications.
Chemical Structure and Properties
Trisodium glycyrrhizinate has a complex molecular structure characterized by multiple hydroxyl and carboxyl groups which contribute to its solubility and biological activity. Its molecular formula is with a molecular weight of approximately 888.88 g/mol .
1. Anti-inflammatory Effects
Trisodium glycyrrhizinate exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), making it a candidate for treating inflammatory diseases .
2. Antiviral Properties
Research indicates that trisodium glycyrrhizinate possesses antiviral activity against various viruses including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Its mechanism involves the inhibition of viral replication and modulation of immune responses .
3. Hepatoprotective Effects
The compound has been shown to protect liver cells from damage induced by toxins. It enhances liver function and promotes the regeneration of hepatic cells. Studies suggest that it may be beneficial in conditions such as liver cirrhosis and fatty liver disease .
4. Antioxidant Activity
Trisodium glycyrrhizinate acts as an antioxidant by scavenging free radicals and reducing oxidative stress within cells. This property contributes to its protective effects against various chronic diseases linked to oxidative damage .
Case Studies
Case Study 1: Treatment of Hepatitis C
In a clinical trial involving patients with chronic hepatitis C infection treated with trisodium glycyrrhizinate alongside standard antiviral therapy showed improved liver function tests and reduced viral load compared to controls .
Case Study 2: Skin Inflammation
A study assessed the topical application of trisodium glycyrrhizinate in patients with eczema. Results indicated significant improvement in skin lesions and reduction in itching after four weeks of treatment .
Research Findings
| Study | Objective | Findings |
|---|---|---|
| Zhang et al., 2020 | Evaluate anti-inflammatory effects | Significant reduction in IL-1β and TNF-α levels in vitro |
| Liu et al., 2021 | Investigate hepatoprotective properties | Enhanced liver cell viability in toxin-induced models |
| Chen et al., 2022 | Assess antioxidant capacity | Demonstrated free radical scavenging activity in cell cultures |
Q & A
Q. Example Synthesis Parameters :
| Compound | Molecular Formula | Calculated C% | Observed C% | Deviation |
|---|---|---|---|---|
| 11a | C29H28O7S | 66.91% | 66.69% | -0.22% |
| 11b | C31H32O9S | 64.13% | 64.26% | +0.13% |
| 12 | C38H36O8S2 | 66.65% | 66.78% | +0.13% |
| Data derived from analogous synthetic pathways . |
What experimental methods are recommended to assess its hydrolytic stability under physiological conditions?
Basic Question
Methodological Answer :
- Accelerated Stability Testing : Use phosphate-buffered saline (pH 7.4, 37°C) with LC-MS monitoring over 72 hours.
- Degradation Kinetics : Apply first-order kinetics models to estimate half-life.
- Structural Analysis : Post-degradation NMR (¹H/¹³C) to identify cleavage sites (e.g., glycosidic bonds) .
How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
Advanced Question
Methodological Answer :
- Multi-Spectral Correlation : Cross-validate ¹H/¹³C NMR with HSQC and HMBC for stereochemical confirmation.
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to simulate NMR shifts. Discrepancies >0.5 ppm warrant re-evaluation of conformational sampling.
- Case Study : For oxolane rings, axial vs. equatorial substituents may cause unexpected shifts; compare with PubChem’s computed InChI data .
What computational approaches are suitable for modeling its interactions with biological targets?
Advanced Question
Methodological Answer :
- Docking Studies : Use AutoDock Vina with flexible side-chain sampling for carboxylate-binding pockets.
- MD Simulations : Run 100-ns trajectories in GROMACS (AMBER force field) to assess binding stability.
- AI Integration : Train neural networks on ICReDD’s reaction databases to predict regioselectivity .
How can factorial design improve experimental efficiency in studying its reaction mechanisms?
Advanced Question
Methodological Answer :
- 2³ Factorial Design : Test variables like temperature (25–60°C), pH (5–9), and catalyst loading (0.1–1 mol%).
- Response Surface Analysis : Optimize yield/purity using ANOVA (p < 0.05 for significant factors).
- Case Application : For glycosylation steps, identify pH × temperature interactions via contour plots .
What strategies address low solubility in aqueous buffers during bioactivity assays?
Basic Question
Methodological Answer :
- Co-Solvent Systems : Test DMSO (≤5% v/v) or cyclodextrin inclusion complexes.
- Surfactant Screening : Evaluate Tween-80 or PEG-4000 for micellar solubilization.
- Validation : Dynamic Light Scattering (DLS) to confirm particle size <200 nm .
How can multi-modal data (spectral, computational, bioassay) be integrated to validate its mechanism of action?
Advanced Question
Methodological Answer :
- Data Fusion Platforms : Use KNIME or Python’s Pandas for merging datasets.
- PCA Analysis : Reduce dimensionality to identify key variables (e.g., carboxylate group interactions).
- Case Workflow : Map NMR-derived conformers to docking poses using PyMOL alignment tools .
What advanced training resources are available for mastering its complex stereochemical analysis?
Basic Question
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
